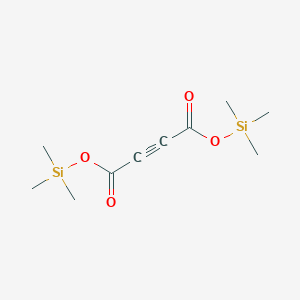

Bis(trimethylsilyl)acetylenedicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

bis(trimethylsilyl) but-2-ynedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHMNBZWRLSKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C#CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343525 | |

| Record name | Bis(trimethylsilyl)acetylenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76734-92-4 | |

| Record name | Bis(trimethylsilyl)acetylenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl) acetylenedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Bis(trimethylsilyl) but-2-ynedioate, also known as 2-Butynedioic acid,1,4-bis(trimethylsilyl) ester or Bis(trimethylsilyl)acetylenedicarboxylate, is a versatile synthetic intermediate. It is primarily used in the assembly of diverse heterocycles under transition-metal catalysis. The primary targets of Bis(trimethylsilyl) but-2-ynedioate are these heterocycles, which are ubiquitous components of a wide range of synthetic drugs, biologically active natural products, and agrochemical targets.

Mode of Action

Bis(trimethylsilyl) but-2-ynedioate interacts with its targets through its unique and inherent properties such as the electronic bias on carbon–carbon triple bonds posed by electron-withdrawing groups or the metallic coordination site provided by carbonyl groups. These properties allow Bis(trimethylsilyl) but-2-ynedioate to participate in efficient catalytic methodologies, providing access to architecturally complex and diverse molecules.

Biochemical Pathways

Bis(trimethylsilyl) but-2-ynedioate affects the synthesis of various heterocycles. It is used as a building block in organic chemistry, contributing to the formation of diverse heterocycles.

Result of Action

The molecular and cellular effects of Bis(trimethylsilyl) but-2-ynedioate’s action are seen in the diverse heterocycles it helps to synthesize. These heterocycles are components of a wide range of synthetic drugs, biologically active natural products, and agrochemical targets. Therefore, the effects of Bis(trimethylsilyl) but-2-ynedioate’s action can be seen in the properties and activities of these compounds.

Action Environment

The action, efficacy, and stability of Bis(trimethylsilyl) but-2-ynedioate can be influenced by various environmental factors. For instance, the presence of transition-metal catalysts is crucial for its role in the synthesis of heterocycles. Additionally, factors such as temperature and the presence of other reactants can also influence its action.

Biochemische Analyse

Biochemical Properties

Bis(trimethylsilyl) but-2-ynedioate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to participate in esterification and silylation reactions, where it interacts with enzymes such as esterases and silyl transferases. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the modification of the enzyme’s activity.

Cellular Effects

The effects of Bis(trimethylsilyl) but-2-ynedioate on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, Bis(trimethylsilyl) but-2-ynedioate can affect cell signaling pathways by interacting with signaling proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, Bis(trimethylsilyl) but-2-ynedioate exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, Bis(trimethylsilyl) but-2-ynedioate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(trimethylsilyl) but-2-ynedioate can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, Bis(trimethylsilyl) but-2-ynedioate may undergo degradation, leading to the formation of by-products that can affect its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of Bis(trimethylsilyl) but-2-ynedioate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Bis(trimethylsilyl) but-2-ynedioate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. This can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

Within cells and tissues, Bis(trimethylsilyl) but-2-ynedioate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of Bis(trimethylsilyl) but-2-ynedioate are critical for its effectiveness in biochemical reactions and cellular processes.

Subcellular Localization

The subcellular localization of Bis(trimethylsilyl) but-2-ynedioate plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules, thereby modulating its effects on cellular processes.

Biologische Aktivität

Bis(trimethylsilyl)acetylenedicarboxylate (BTSAD) is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

BTSAD is characterized by its acetylenedicarboxylate structure, where two carboxylate groups are attached to an acetylenic carbon. The trimethylsilyl groups enhance the compound's stability and solubility in organic solvents, making it a versatile reagent in various chemical reactions.

Synthesis and Reactivity

BTSAD can be synthesized via multiple routes, often involving the reaction of acetylenedicarboxylic acid derivatives with trimethylsilyl chloride. Its reactivity is notable in cycloaddition reactions, particularly with strained dipolarophiles such as cyclooctyne. This reaction leads to the formation of various cyclic compounds, which have been shown to exhibit biological activity .

Antitumor Activity

Recent studies have indicated that BTSAD derivatives possess significant antitumor properties. For instance, derivatives synthesized from BTSAD have shown cytotoxic effects against various cancer cell lines, including glioma and melanoma. These compounds often act through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

BTSAD has also been evaluated for its antimicrobial activity. Compounds derived from BTSAD exhibited efficacy against several bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, BTSAD has been investigated for anti-inflammatory effects. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Aksenova et al. (2022) | Investigated antitumor properties of BTSAD derivatives | Significant cytotoxicity against glioma and melanoma cell lines |

| MDPI (2014) | Explored reactions with cyclooctyne | Formation of biologically active cyclic products |

| RSC Publications (2021) | Evaluated antimicrobial activity | Efficacy against multiple bacterial strains |

The biological activity of BTSAD can be attributed to several mechanisms:

- Cell Cycle Disruption : Induces apoptosis in cancer cells by interfering with cell cycle progression.

- Membrane Disruption : Alters bacterial cell membrane integrity leading to cell lysis.

- Cytokine Inhibition : Reduces the production of inflammatory cytokines, mitigating inflammation.

Wissenschaftliche Forschungsanwendungen

Bis(trimethylsilyl)acetylenedicarboxylate (BTSA), an organosilicon compound with the formula C₁₀H₁₈O₄Si₂, features two trimethylsilyl groups attached to an acetylenedicarboxylate backbone. It is typically a colorless liquid and is known for its high electrophilicity and reactivity in organic transformations, making it a valuable reagent in synthetic chemistry.

Applications in Scientific Research

BTSA is a versatile reagent in organic synthesis, serving as a building block for constructing complex organic molecules.

Key Applications:

- Reagent in Organic Synthesis BTSA's electrophilic nature makes it a valuable reagent for constructing complex organic molecules.

- Precursor for Functionalized Alkynes BTSA serves as a precursor for synthesizing various functionalized alkynes. Its trimethylsilyl (TMS) groups can be readily removed using specific reagents, which allows for further modification of the alkyne moiety. This approach is particularly useful for introducing diverse functionalities onto complex molecules.

- Cycloaddition Reactions BTSA can participate in cycloaddition reactions with various dienophiles, leading to the formation of cyclic compounds. This strategy offers a versatile route for constructing complex ring systems with defined stereochemistry.

- Synthesis of Furan Derivatives Treatment of bis(trimethylsilyl) acetylenedicarboxylate with cyclooctyne in anhydrous dichloromethane leads to an oily adduct .

Examples of Reactions

- Reaction with Cyclooctyne Treatment of bis(trimethylsilyl) acetylenedicarboxylate with cyclooctyne leads to a ketone via retro-Brook rearrangement of the dipolar intermediate .

- Synthesis of Trimethyl Compounds BTSA is used in the synthesis of trimethyl 3-[2-methoxy-3,4-bis(methoxycarbonyl)-5,6,7,8,9,10-hexahydro-2H-2,4a-epoxybenzoannulen-1-yl]cycloprop-1-ene-1,2,3-tricarboxylate .

- Synthesis of Polycycles BTSA reacts with cyclooctyne to give polycycles .

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Dimethyl Acetylenedicarboxylate | Alkyne diester | Highly electrophilic; used in cycloadditions |

| Trimethylsilyl Acetylene | Alkyne | Used as a silylating agent; less electrophilic than this compound |

| Bis(phenyl)acetylene | Alkyne | Less reactive than bis(trimethylsilyl) variant; used in materials science |

BTSA stands out due to its dual trimethylsilyl groups that enhance its electrophilicity compared to other acetylenic compounds. This unique structure allows for more versatile reactivity patterns and broader applications in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Effects : The TMS groups in this compound are stronger electron-withdrawing groups than alkyl substituents, polarizing the triple bond and enhancing its electrophilicity in cycloadditions .

- Steric Effects : The tert-butyl analog exhibits the highest steric hindrance, while the TMS version balances moderate bulk with electronic activation .

Reactivity in Cycloaddition Reactions

With Cyclooctyne

- This compound: Forms a 1:1 adduct (85% yield) with cyclooctyne via 1,3-dipolar cycloaddition. The ²⁹Si NMR spectrum confirms retention of one TMS group bonded to oxygen and another to carbon .

- DMAD : Reacts with cyclooctyne to yield furan derivatives but requires harsher conditions due to lower electrophilicity .

With 1,2-Diazafulvenium Methides

- This compound : Participates in 8π+2π cycloadditions, yielding adducts across the 1,7-positions. However, competing reactions with N-phenylmaleimide reduce selectivity .

- DMAD : Preferentially undergoes [4+2] Diels-Alder reactions with dienes, producing six-membered rings with high regiocontrol .

Stability and Handling

- This compound : Likely moisture-sensitive due to hydrolyzable TMS groups, requiring anhydrous storage (similar to bis(trimethylsilyl)acetylene in ).

- DMAD/Diethyl Analog : Less sensitive to hydrolysis but highly flammable, necessitating precautions against ignition (flash point: 2°C for bis(trimethylsilyl)acetylene vs. 40°C for DMAD ).

Vorbereitungsmethoden

Direct Silylation of Acetylenedicarboxylate with Chlorotrimethylsilane

One common approach involves the reaction of acetylenedicarboxylate with chlorotrimethylsilane (Me3SiCl) in the presence of a base or catalyst under inert atmosphere. This method is adapted from protocols used for related silylacetylene compounds.

-

- Solvent: Often anhydrous hexane or acetonitrile

- Temperature: Approximately 80 °C

- Time: Around 20 hours

- Atmosphere: Inert (e.g., nitrogen or argon) to avoid moisture and oxidation

- Catalyst/Base: Diethylzinc (Et2Zn) or triethylamine may be used to facilitate silylation and neutralize HCl byproduct

Procedure:

A typical procedure involves adding acetylenedicarboxylate (2 mmol), chlorotrimethylsilane (2 mmol), and solvent (10 mL) into a Schlenk flask under inert atmosphere. Diethylzinc solution in hexane (1 mL of 1 M solution) is added, and the mixture is stirred at 80 °C for 20 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography using hexane/ethyl acetate mixtures as eluents.Yield and Purity:

Yields up to 91% have been reported with this method, producing high-purity bis(trimethylsilyl)acetylenedicarboxylate suitable for further use in organic synthesis.

Alternative Silylation Using Two-Component Catalysts and Triethylamine

Another method, adapted from related silylacetamide syntheses, involves using trimethylchlorosilane with acetamide derivatives in the presence of triethylamine as an acid scavenger. Although this is more common for N,O-bis(trimethylsilyl)acetamide, similar principles apply for acetylenedicarboxylate silylation.

-

- Triethylamine neutralizes HCl generated during silylation, maintaining a neutral or weakly basic medium to improve yield.

- Controlled addition rate of chlorotrimethylsilane and temperature regulation are critical to minimize side reactions.

- Reaction temperature is typically maintained below 50 °C during addition, with subsequent heating to 40–65 °C for several hours to complete the reaction.

- The reaction is performed under inert atmosphere to prevent moisture ingress.

Advantages and Disadvantages:

This method can achieve high yields (~85%) and purity (>99%) but may require long reaction times (8–16 hours) and careful vacuum distillation for purification, which increases energy consumption and operational complexity.

Use of Diethylzinc-Mediated Silylation for Terminal Alkynes

Though primarily reported for bis(trimethylsilyl)acetylene, the diethylzinc-mediated silylation method can be adapted for acetylenedicarboxylates. This approach involves:

- Mixing terminal alkyne with chlorosilane and diethylzinc in anhydrous solvent under inert atmosphere.

- Heating at 80 °C for about 20 hours to achieve silylation.

- Work-up includes solvent evaporation and chromatographic purification.

This method is noted for its mild conditions and high selectivity.

Comparative Data Table of Preparation Methods

| Method | Reagents & Catalysts | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Silylation with Me3SiCl + Et2Zn | Acetylenedicarboxylate, Me3SiCl, Et2Zn | 80 °C, 20 h, inert atmosphere | Up to 91 | High | High yield, mild conditions | Long reaction time |

| Two-Component Catalyst + Triethylamine | Me3SiCl, acetamide derivative, triethylamine | <50 °C addition, 40–65 °C reaction, inert atmosphere | ~85 | >99 | High purity, controlled reaction | Energy-intensive purification, long time |

| Diethylzinc-Mediated Silylation | Terminal alkyne, Me3SiCl, Et2Zn | 80 °C, 20 h, inert atmosphere | Up to 91 | High | Mild, selective | Limited data specifically for acetylenedicarboxylate |

Research Findings and Notes

The silylation reaction is highly sensitive to moisture; hence, inert atmosphere and anhydrous solvents are essential to prevent hydrolysis of chlorotrimethylsilane and side reactions.

Triethylamine acts as an acid scavenger, improving reaction efficiency by neutralizing HCl formed during silylation, which otherwise can lead to side reactions and lower yields.

Vacuum distillation and chromatographic purification are commonly employed to isolate this compound with high purity, though these steps add complexity and cost.

The diethylzinc-mediated method offers a convenient one-pot approach with good yields and is well-documented for related silylacetylene compounds, suggesting adaptability to acetylenedicarboxylate derivatives.

Steric hindrance in substituted acetylenedicarboxylates can affect silylation efficiency, as bulky esters may impede the reaction progress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bis(trimethylsilyl)acetylenedicarboxylate, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via silylation of acetylenedicarboxylic acid derivatives. A typical approach involves reacting dimethyl acetylenedicarboxylate with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. Purity is confirmed using gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with -NMR to verify the absence of residual silylation reagents . For large-scale synthesis, solvent selection (e.g., dichloromethane or THF) and reaction temperature (0–25°C) are critical to minimize side reactions like hydrolysis .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Due to its high flammability (flash point ~2°C) and reactivity, the compound must be stored under inert gas (N or Ar) at low temperatures (−20°C). Handling requires flame-resistant lab coats, nitrile gloves, and safety goggles. Work should be conducted in a fume hood with spill trays. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and consult an ophthalmologist .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Use - and -NMR to confirm the silyl-protected acetylene structure. Infrared (IR) spectroscopy can identify carbonyl stretches (~1700–1750 cm) and Si–C bonds (~1250 cm^{-1). Mass spectrometry (EI-MS or ESI-MS) is essential for verifying molecular weight and detecting fragmentation patterns. For crystalline derivatives, X-ray diffraction provides structural validation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of Diels-Alder reactions involving this compound?

- Methodological Answer : Regioselectivity in Diels-Alder reactions depends on the electron-withdrawing nature of the silyl groups and solvent polarity. Polar aprotic solvents (e.g., acetonitrile) enhance the electrophilicity of the acetylene, favoring endo transition states. Computational studies (DFT) can predict regiochemical outcomes, while experimental validation via -NMR coupling constants and NOE correlations confirms product geometry .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cycloaddition reactions with this compound?

- Methodological Answer : Discrepancies in catalytic data often arise from variations in catalyst loading, solvent purity, or moisture content. Systematic studies should compare Lewis acids (e.g., BF·OEt vs. ZnCl) under controlled anhydrous conditions. Kinetic monitoring via in situ IR or -NMR (if fluorinated catalysts are used) provides real-time reaction insights. Reproducibility is enhanced by pre-drying solvents over molecular sieves and standardizing catalyst activation protocols .

Q. How can solvent effects be exploited to modulate the reactivity of this compound in Michael additions?

- Methodological Answer : In Michael additions, nonpolar solvents (e.g., toluene) stabilize the silylacetylene’s electron-deficient character, accelerating nucleophilic attacks. Protic solvents (e.g., ethanol) may deactivate the catalyst via coordination. Solvent mixtures (e.g., DCM/THF) balance polarity and solubility. Controlled experiments with Kamlet-Taft parameters or Hansen solubility coefficients can optimize solvent selection .

Q. What mechanistic insights explain unexpected byproducts in Sonogashira couplings with this compound?

- Methodological Answer : Byproducts like homocoupled alkynes or silyl-deprotected intermediates arise from oxidative side reactions or palladium catalyst decomposition. Use of Cul co-catalyst, rigorous degassing of solvents, and lower reaction temperatures (40–60°C) suppress these pathways. Mechanistic probes include -NMR to monitor Pd-ligand complexes and radical scavengers (e.g., TEMPO) to test for free-radical pathways .

Q. How can computational methods predict novel applications of this compound in materials science?

- Methodological Answer : Density functional theory (DFT) calculations model the compound’s electron affinity and frontier molecular orbitals (HOMO/LUMO) to predict its utility in conductive polymers or metal-organic frameworks (MOFs). Molecular dynamics simulations assess self-assembly behavior in nonpolar matrices. Experimental validation involves UV-vis spectroscopy for charge-transfer studies and cyclic voltammetry to measure redox potentials .

Key Research Findings

- The silyl groups enhance thermal stability compared to alkyl acetylenedicarboxylates, enabling high-temperature reactions (e.g., 100°C in toluene) without decomposition .

- In cyclopropanation reactions, the compound exhibits superior dienophile reactivity over dimethyl acetylenedicarboxylate, attributed to steric and electronic effects of the silyl groups .

- Safety protocols emphasize strict moisture control to prevent exothermic hydrolysis, which generates acetic acid and trimethylsilanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.